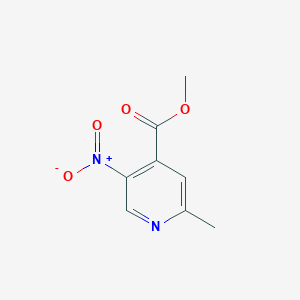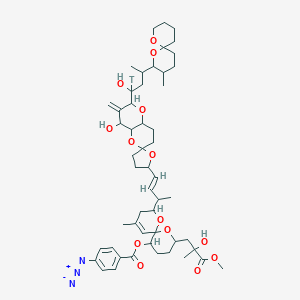
Methyl 2-methyl-5-nitroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-5-nitroisonicotinate (MMNI) is a compound that belongs to the class of isonicotinic acid derivatives. MMNI has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for the detection of certain biomolecules, and as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
Methyl 2-methyl-5-nitroisonicotinate has been used in various scientific research applications. One of its applications is as a precursor for the synthesis of other compounds. For example, Methyl 2-methyl-5-nitroisonicotinate has been used as a building block for the synthesis of fluorescent probes for the detection of certain biomolecules such as metal ions, amino acids, and proteins. Methyl 2-methyl-5-nitroisonicotinate has also been used as an inhibitor of certain enzymes such as xanthine oxidase and monoamine oxidase.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-5-nitroisonicotinate as an inhibitor of enzymes involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. The mechanism of action of Methyl 2-methyl-5-nitroisonicotinate as a fluorescent probe involves the interaction of the compound with the biomolecule of interest, resulting in a change in the fluorescence properties of the compound.
Effets Biochimiques Et Physiologiques
Methyl 2-methyl-5-nitroisonicotinate has been shown to have various biochemical and physiological effects. For example, Methyl 2-methyl-5-nitroisonicotinate has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Methyl 2-methyl-5-nitroisonicotinate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, Methyl 2-methyl-5-nitroisonicotinate has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-methyl-5-nitroisonicotinate in lab experiments is its versatility. Methyl 2-methyl-5-nitroisonicotinate can be used as a precursor for the synthesis of other compounds, as a fluorescent probe, and as an inhibitor of enzymes. Another advantage of using Methyl 2-methyl-5-nitroisonicotinate is its relatively low cost compared to other compounds with similar properties. However, one limitation of using Methyl 2-methyl-5-nitroisonicotinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Methyl 2-methyl-5-nitroisonicotinate in scientific research. One direction is the development of new fluorescent probes based on Methyl 2-methyl-5-nitroisonicotinate for the detection of other biomolecules. Another direction is the exploration of the antioxidant and anti-inflammatory properties of Methyl 2-methyl-5-nitroisonicotinate for potential therapeutic applications. Additionally, the use of Methyl 2-methyl-5-nitroisonicotinate as an inhibitor of enzymes involved in disease processes such as cancer and neurodegenerative disorders is an area of potential future research.
Méthodes De Synthèse
Methyl 2-methyl-5-nitroisonicotinate can be synthesized through a multistep process starting from 2-methyl-5-nitroisonicotinic acid. The first step involves the conversion of the acid to its corresponding acid chloride using thionyl chloride. This is followed by the reaction of the acid chloride with methanol in the presence of a base such as triethylamine to yield the methyl ester. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Propriétés
IUPAC Name |
methyl 2-methyl-5-nitropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)7(4-9-5)10(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZNQXDBVVDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-nitroisonicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)


![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)







